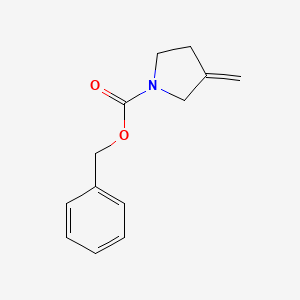

1-Cbz-3-methylenepyrrolidine

Description

Contextual Significance of Substituted Pyrrolidines in Contemporary Chemical Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and drug discovery. bohrium.com Its prevalence in numerous natural products, bioactive molecules, and pharmaceuticals underscores its importance. lifechemicals.commappingignorance.org The non-planar, sp³-hybridized nature of the pyrrolidine scaffold allows for a greater exploration of three-dimensional chemical space, a desirable trait in the design of novel therapeutic agents. nih.gov This structural feature, along with the potential for up to four stereogenic centers, provides a rich platform for creating diverse molecular architectures. nih.gov

Substituted pyrrolidines are integral components of many FDA-approved drugs and are found in a wide array of biologically active compounds, including antihypertensive agents and antiviral medications. lifechemicals.com The nitrogen atom of the pyrrolidine ring is a key site for substitution, with a vast majority of pyrrolidine-based drugs being substituted at this position. nih.gov Furthermore, substitutions at the carbon atoms of the ring can influence the molecule's physical and biological properties, making the synthesis of variously substituted pyrrolidines a significant focus of contemporary chemical research. bohrium.comnih.gov The development of synthetic methods to access these compounds, particularly in an enantiomerically pure form, is of paramount importance for the pharmaceutical industry. mappingignorance.org

Strategic Role of the Carbobenzyloxy (Cbz) Protecting Group in Nitrogen Heterocycle Synthesis

In the multi-step synthesis of complex molecules, particularly nitrogen-containing heterocycles, the use of protecting groups is a fundamental strategy. wikipedia.org The carbobenzyloxy (Cbz or Z) group is a widely employed protecting group for amines, introduced to prevent their participation in unwanted side reactions. total-synthesis.comnumberanalytics.com By converting a reactive amine into a less reactive carbamate, chemists can selectively perform reactions on other parts of a molecule. total-synthesis.com

The Cbz group is valued for its stability under a range of reaction conditions, including basic and mildly acidic environments, making it orthogonal to many other common protecting groups like Boc and Fmoc. total-synthesis.comtotal-synthesis.com This orthogonality is crucial in complex syntheses, such as peptide synthesis, where multiple protecting groups are used and must be removed selectively. total-synthesis.comfiveable.me The Cbz group is typically introduced by reacting an amine with benzyl chloroformate under basic conditions. total-synthesis.com

Deprotection of the Cbz group is most commonly achieved through hydrogenolysis, a reduction reaction using hydrogen gas and a palladium catalyst, which cleaves the group to release the free amine, toluene, and carbon dioxide. wikipedia.orgtotal-synthesis.com This specific method of removal adds to its strategic value in synthetic planning. total-synthesis.com The Cbz group's reliability and well-understood reactivity have made it an indispensable tool in the synthesis of nitrogen heterocycles for over 90 years. total-synthesis.com

Synthetic Utility of the Exocyclic Methylene Moiety in Pyrrolidine Framework Elaboration

The exocyclic methylene group, a double bond outside of the main ring structure, is a versatile functional group that serves as a key handle for the further elaboration of the pyrrolidine framework. This moiety can participate in a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

The reactivity of the exocyclic double bond allows for a range of addition reactions. For instance, it can undergo oxidation to form epoxides or diols, and reduction to the corresponding methyl-substituted pyrrolidine. It can also serve as a dipolarophile in cycloaddition reactions, providing a pathway to more complex fused or spirocyclic ring systems. nih.govacs.org Furthermore, the exocyclic methylene group can be involved in transition metal-catalyzed reactions, such as hydroformylation or cross-coupling reactions, to introduce a variety of substituents. nih.gov The ability to functionalize the pyrrolidine ring in this manner is highly valuable for creating libraries of compounds for biological screening and for the synthesis of specific target molecules. researchgate.netchemrxiv.org

Properties of 1-Cbz-3-methylenepyrrolidine

| Property | Value |

|---|---|

| IUPAC Name | benzyl 3-methylenepyrrolidine-1-carboxylate |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.26 g/mol |

| CAS Number | 150543-35-4 |

| Appearance | White to off-white solid |

| Melting Point | 45-48 °C |

Propriétés

IUPAC Name |

benzyl 3-methylidenepyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-11-7-8-14(9-11)13(15)16-10-12-5-3-2-4-6-12/h2-6H,1,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRAJGHBVXPIPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the recommended synthetic routes for 1-Cbz-3-methylenepyrrolidine, and how can reaction efficiency be monitored?

The synthesis of this compound typically involves alkylation or substitution reactions at the pyrrolidine core. A common approach includes:

- Step 1 : Reacting a pyrrolidine precursor (e.g., 3-bromopyrrolidine) with a benzyloxycarbonyl (Cbz) protecting group under basic conditions.

- Step 2 : Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to track intermediate formation .

- Step 3 : Purification using column chromatography or recrystallization to isolate the product.

Key parameters include temperature control (e.g., 150°C for cyclization reactions) and solvent selection (e.g., DMF for polar intermediates) .

Q. How can researchers validate the purity and structural identity of this compound?

- Purity Analysis : Use HPLC with UV detection (e.g., 254 nm) and compare retention times against known standards. Impurity thresholds should adhere to ICH guidelines (<0.1% for major impurities) .

- Structural Confirmation : 1H/13C NMR for proton/carbon assignments (e.g., δ 3.3–3.3 ppm for methylene protons) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₃H₁₅NO₂ requires m/z 235.28) .

Q. What are the optimal storage conditions to ensure compound stability?

Store this compound in anhydrous conditions (desiccator with silica gel) at −20°C to prevent hydrolysis of the Cbz group. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

A 2³ factorial design can systematically test variables:

- Factors : Temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (THF vs. DMF).

- Response Variables : Yield, reaction time, and impurity levels.

Statistical tools like ANOVA identify significant factors. For example, DMF may enhance solubility but increase side reactions, requiring trade-offs .

Q. What mechanistic insights explain the regioselectivity of Cbz protection in pyrrolidine derivatives?

The Cbz group preferentially binds to the pyrrolidine nitrogen due to:

Q. How can researchers address contradictory data in stability studies under oxidative conditions?

Contradictions may arise from:

- Sample Heterogeneity : Ensure uniform particle size (e.g., via sieving) to avoid localized degradation .

- Analytical Variability : Cross-validate results using LC-MS (for degradation products) and FTIR (for functional group changes). For example, oxidation of the methylene group may yield ketone byproducts detectable at 1700 cm⁻¹ .

Q. What strategies mitigate impurity formation during large-scale synthesis?

- Process Control : Use in-situ FTIR to monitor intermediates and adjust reagent stoichiometry dynamically.

- Purification : Employ centrifugal partition chromatography (CPC) for high-resolution separation of structurally similar impurities (e.g., de-Cbz byproducts) .

Methodological Recommendations

- Experimental Design : Prioritize DoE (Design of Experiments) for multi-variable optimization .

- Data Interpretation : Cross-reference NMR assignments with databases (e.g., PubChem) to resolve spectral ambiguities .

- Safety Protocols : Handle reactive intermediates (e.g., brominated precursors) in fume hoods with appropriate PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.